N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride
Overview
Description
N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride is a synthetic compound classified as a tertiary amine. It is known for its high reactivity and selectivity, making it a valuable substance in various scientific research fields.
Mechanism of Action
Target of Action
Piperidine derivatives have been found to target a variety of receptors and enzymes, including cholinesterase and beta secretase .
Mode of Action
Piperidine derivatives have been reported to exhibit antiaggregatory and antioxidant effects, and some compounds have shown dual cholinesterase inhibition .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Piperidine derivatives have been associated with a variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride typically involves the reaction of N-Methyl-1-piperidin-3-ylmethanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted amines.
Scientific Research Applications
N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of various chemical products.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride include:
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct reactivity and selectivity compared to similar compounds.
Properties
IUPAC Name |
N-methyl-1-piperidin-3-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-8-5-7-3-2-4-9-6-7;;/h7-9H,2-6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYESAHMZKSWDKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCNC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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